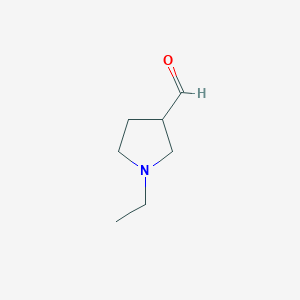
1-Ethylpyrrolidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylpyrrolidine-3-carbaldehyde is an organic compound that belongs to the class of pyrrolidines, which are cyclic secondary amines. This compound features a pyrrolidine ring substituted with an ethyl group and an aldehyde functional group at the 3-position. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-ethylpyrrolidine with an oxidizing agent to introduce the aldehyde functional group at the 3-position. For instance, the oxidation of 1-ethylpyrrolidine using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 1-ethylpyrrolidine, is subjected to controlled oxidation conditions using industrial oxidants such as chromium trioxide or potassium permanganate. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydroxylamine.
Major Products:
Oxidation: 1-Ethylpyrrolidine-3-carboxylic acid.
Reduction: 1-Ethylpyrrolidine-3-methanol.
Substitution: Imines, oximes.
Aplicaciones Científicas De Investigación
1-Ethylpyrrolidine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: It is utilized in the production of fine chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-ethylpyrrolidine-3-carbaldehyde depends on its specific application. In general, the aldehyde functional group can undergo nucleophilic addition reactions, forming intermediates that participate in various biochemical pathways. For example, in medicinal chemistry, it can react with nucleophiles in the active site of enzymes, leading to the formation of enzyme-inhibitor complexes.
Comparación Con Compuestos Similares
Pyrrolidine: A cyclic secondary amine without the ethyl and aldehyde substituents.
Pyrrolidine-3-carbaldehyde: Similar structure but lacks the ethyl group.
1-Ethylpyrrolidine: Similar structure but lacks the aldehyde group.
Uniqueness: 1-Ethylpyrrolidine-3-carbaldehyde is unique due to the presence of both the ethyl and aldehyde functional groups, which confer distinct reactivity and applications compared to its analogs. The combination of these groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
1-ethylpyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-2-8-4-3-7(5-8)6-9/h6-7H,2-5H2,1H3 |
Clave InChI |
MFWSUINTUGOCRD-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















